molecular formula C10H12ClN3O B13653268 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

Cat. No.: B13653268
M. Wt: 225.67 g/mol
InChI Key: LGJNKCNOIFZGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the reaction of an amidoxime with an appropriate aniline derivative. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.

    Substitution: The compound can undergo substitution reactions, particularly on the aniline ring, to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups onto the aniline ring.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7;/h3-6H,2,11H2,1H3;1H

InChI Key

LGJNKCNOIFZGPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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